molecular formula C13H11BrN2O B3489031 N-(2-bromobenzyl)isonicotinamide

N-(2-bromobenzyl)isonicotinamide

Cat. No.: B3489031
M. Wt: 291.14 g/mol
InChI Key: CXLQFLPZZJMHIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Isonicotinamide (B137802) Chemical Scaffold in Contemporary Chemical Biology

The isonicotinamide moiety, a pyridine (B92270) ring with a carboxamide group at the 4-position, is a fundamental scaffold in contemporary chemical biology. It is a key component of the essential coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), which plays a critical role in a multitude of cellular processes, including redox reactions, energy metabolism, DNA repair, and cellular signaling. mdpi.com The involvement of the nicotinamide core in NAD+ metabolism has made it a focal point for research into aging, metabolic disorders, and neurodegenerative diseases. mdpi.comnih.gov

Beyond its role in fundamental biochemistry, the isonicotinamide scaffold serves as a versatile building block in the design of new bioactive compounds. Researchers have incorporated this motif into a wide array of molecules to modulate the activity of various enzymes and receptors. For instance, derivatives of nicotinamide have been investigated as inhibitors of succinate (B1194679) dehydrogenase, a key enzyme in the mitochondrial electron transport chain, with potential applications as fungicides. nih.gov Furthermore, the isonicotinamide structure is found in positive allosteric modulators of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD+ biosynthesis, highlighting its potential for therapeutic intervention in diseases associated with NAD+ depletion. nih.govnih.gov

Historical Development and Evolution of N-Substituted Pyridinecarboxamide Investigations

The investigation of N-substituted pyridinecarboxamides has a rich history rooted in the quest for new pharmaceuticals and agrochemicals. Early research often focused on the synthesis and evaluation of a broad range of derivatives to establish structure-activity relationships. These studies have explored various substituents on both the pyridine ring and the amide nitrogen, leading to the discovery of compounds with diverse biological activities.

Over time, the focus of these investigations has evolved from broad screening to more rational, target-based drug design. Advances in structural biology and computational chemistry have enabled researchers to design pyridinecarboxamide derivatives that interact with specific biological targets with high affinity and selectivity. nih.gov This has led to the development of compounds with potential applications as anticonvulsants, anti-inflammatory agents, and antimicrobial agents. nih.govmdpi.com The study of unconventional hydrogen bonding and π-stacking interactions in N-substituted pyridinecarboxamides has also provided deeper insights into their molecular recognition properties, guiding the design of more effective molecules. nih.gov

Articulation of the Research Gap and Rationale for Investigating N-(2-bromobenzyl)isonicotinamide

Despite the extensive research on N-substituted pyridinecarboxamides, specific derivatives like this compound represent a focused area of investigation with a clear rationale. The research gap lies in the systematic exploration of how specific halogen substitutions on the benzyl (B1604629) moiety influence the compound's properties and potential biological activities.

The introduction of halogen atoms, such as bromine, into a molecular scaffold can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov Research into halogenated benzylamides of various acids has indicated that halogenation can modulate anticonvulsant activity. nih.gov Specifically, the position of the halogen on the benzyl ring can have a profound impact on the compound's biological profile.

The investigation of this compound and its isomers allows for a detailed exploration of these structure-activity relationships. By systematically varying the position and type of halogen on the benzyl ring, researchers can identify novel research avenues for developing more potent and selective therapeutic agents. For example, studies on halogenated indolylglyoxylamides have demonstrated that specific halogen substitutions can lead to high-affinity ligands for peripheral benzodiazepine (B76468) receptors, with potential applications in neuroimaging. nih.gov This highlights the potential for discovering unique biological activities within the class of halogenated benzyl isonicotinamide derivatives.

The synthesis of this compound and its analogues presents opportunities for employing advanced chemical synthesis methodologies. The presence of the bromine atom on the benzyl ring makes the molecule amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide range of aryl and heteroaryl groups at the 2-position of the benzyl moiety, creating a diverse library of compounds for biological screening. researchgate.net

The synthesis itself, often involving the reaction of isonicotinic acid or its derivatives with 2-bromobenzylamine (B1296416), can be optimized using modern synthetic techniques to achieve high yields and purity. researchgate.net The structural characterization of these molecules using techniques like X-ray crystallography can provide valuable insights into their three-dimensional conformation and intermolecular interactions, further guiding the design of new derivatives with improved properties. nih.gov

Detailed Research Findings

The following table summarizes key findings from the academic literature pertinent to the chemical class of this compound.

Research Area Key Findings Reference
Synthesis The synthesis of this compound can be achieved by reacting isonicotinic acid with 2-bromobenzylamine. A related compound, (S)-2-bromo-N-(1-phenylethyl)isonicotinamide, was synthesized from 2-bromoisonicotinic acid and (S)-1-phenylethaneamine. researchgate.net
Structural Analysis Crystal structure analysis of related N-substituted pyridinecarboxamides reveals the importance of unconventional hydrogen bonding and π-stacking in their solid-state structures. nih.gov
Biological Potential Halogenation of benzylamides has been shown to influence anticonvulsant activity. nih.gov
Chemical Reactivity The bromo-substituent on the benzyl ring serves as a handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, to generate diverse derivatives. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-bromophenyl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c14-12-4-2-1-3-11(12)9-16-13(17)10-5-7-15-8-6-10/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLQFLPZZJMHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49828769
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies and Chemodiversity Generation of N 2 Bromobenzyl Isonicotinamide Analogues

Strategic Approaches for the Synthesis of the N-(2-bromobenzyl)isonicotinamide Core Structure

The formation of the amide bond is the crucial step in the synthesis of the this compound core. This can be achieved through both conventional and modern synthetic techniques, with a growing emphasis on efficiency and sustainability.

Conventional Reaction Pathways for Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is often challenging due to the formation of a stable carboxylate-ammonium salt. rsc.org Therefore, conventional methods typically involve the activation of the carboxylic acid to enhance its electrophilicity. researchgate.netnih.gov

A common approach is the conversion of isonicotinic acid to a more reactive derivative, such as an acyl chloride or an active ester. nih.govlibretexts.org For instance, isonicotinic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride to form isonicotinoyl chloride. mdpi.com This highly electrophilic intermediate then readily reacts with 2-bromobenzylamine (B1296416) in the presence of a base to yield this compound. The base, often a tertiary amine like triethylamine, is necessary to neutralize the hydrochloric acid generated during the reaction. mdpi.com

Alternatively, coupling reagents can be employed to facilitate the direct amidation of isonicotinic acid with 2-bromobenzylamine. numberanalytics.com Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive such as hydroxybenzotriazole (B1436442) (HOBt) are widely used. mdpi.com These reagents activate the carboxylic acid in situ, forming an active ester intermediate that is then susceptible to nucleophilic attack by the amine.

Reagent/MethodDescriptionReference
Thionyl Chloride (SOCl₂)Converts carboxylic acid to highly reactive acyl chloride. mdpi.com
EDC/HOBtCoupling agents for direct amidation, forming an active ester intermediate. mdpi.com

Microwave-Assisted Synthetic Enhancements for Efficiency and Yield Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in amide bond formation. mdpi.comtandfonline.commostwiedzy.pl The application of microwave irradiation can significantly reduce reaction times compared to conventional heating methods, often from hours to just a few minutes. tandfonline.com This rapid and efficient heating can be particularly advantageous for the synthesis of this compound.

Microwave-assisted synthesis can be performed with or without a solvent. researchgate.net In some cases, the direct reaction of a carboxylic acid and an amine can be achieved under microwave irradiation without the need for a catalyst or activating agent, offering a greener synthetic route. tandfonline.com The high temperatures and pressures achievable in a closed-vessel microwave reactor can drive the reaction to completion in a short time. researchgate.net Furthermore, microwave-assisted protocols have been developed using solid-supported reagents and catalysts, which can simplify product purification and reduce waste. rsc.org

Advantage of Microwave-Assisted SynthesisDescriptionReference
Reduced Reaction TimeReactions can be completed in minutes instead of hours. tandfonline.com
Increased YieldsOften provides higher product yields compared to conventional methods. tandfonline.com
Greener ChemistryCan be performed solvent-free, reducing environmental impact. researchgate.net

Diversification and Functionalization of the this compound Scaffold

To explore the structure-activity relationships and optimize the properties of this compound, medicinal chemists employ various strategies to introduce chemical diversity. This involves modifying the pyridine (B92270) heterocycle, the 2-bromobenzyl moiety, and the amide linker itself.

Modifications on the Pyridine Heterocycle

The pyridine ring of isonicotinamide (B137802) is a versatile scaffold that can be functionalized at various positions to modulate the electronic and steric properties of the molecule. nih.gov The electron-deficient nature of the pyridine ring makes it susceptible to certain types of reactions, while also influencing its interactions with biological targets. researchgate.net

The introduction of substituents on the pyridine ring can be achieved through various synthetic methods. For example, substituted nicotinic acids can be used as starting materials for the synthesis of analogues. mdpi.com Alternatively, direct functionalization of the pyridine ring can be accomplished through C-H activation or by employing ring-opening and closing strategies. researchgate.netnih.gov The position and nature of the substituent can have a significant impact on the biological activity of the resulting compound. nih.gov

Substituent Variation on the 2-bromobenzyl Moiety

The 2-bromobenzyl group offers multiple opportunities for diversification. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of a wide range of aryl, heteroaryl, or amino substituents. researchgate.net

Modification SitePotential ChangesImpact
Bromine AtomCross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)Introduction of diverse aryl, heteroaryl, or amino groups.
Benzyl (B1604629) RingIntroduction of electron-donating or -withdrawing groupsAlteration of lipophilicity, polarity, and conformation.

Exploration of Amide Linker Derivatives

The amide bond itself can be a point of modification to fine-tune the properties of the molecule. While the amide group is generally stable and participates in important hydrogen bonding interactions, its replacement with bioisosteres can sometimes lead to improved properties. nih.govnumberanalytics.com

Design and Synthesis of Hybrid Structures Incorporating Additional Pharmacophores

The synthesis of this compound serves as a foundational step for generating a diverse library of chemical analogues. The core structure contains a bromine atom on the benzyl ring, which acts as a versatile chemical handle for introducing additional pharmacophores through cross-coupling reactions. This strategy is pivotal for creating hybrid molecules that could exhibit novel biological activities.

A primary and highly effective method for achieving this is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is widely used to form carbon-carbon bonds. In this context, the aryl bromide moiety of this compound can be coupled with a wide array of boronic acids or boronate esters. This would replace the bromine atom with various substituents, effectively creating hybrid structures.

For instance, coupling with arylboronic acids would introduce different substituted phenyl, naphthyl, or heteroaryl groups. These introduced fragments could be selected to target specific biological pathways or to mimic the structures of known bioactive molecules. A plausible reaction scheme is detailed below:

Scheme 1: Generation of Hybrid Analogues via Suzuki-Miyaura Coupling

Generated code

This synthetic approach allows for the systematic modification of the benzyl portion of the molecule, enabling structure-activity relationship (SAR) studies. The choice of the boronic acid is critical and would be guided by the specific therapeutic target or pharmacophore desired in the final hybrid compound.

Advanced Spectroscopic and Analytical Characterization of Synthesized Compounds

A full and unambiguous characterization of this compound and its synthesized analogues is essential to confirm their chemical identity, purity, and structure. A combination of advanced spectroscopic and analytical techniques would be employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution. For this compound, both ¹H NMR and ¹³C NMR would provide definitive information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aromatic region would be complex, showing signals for the four protons of the 2-bromobenzyl group and the four protons of the isonicotinamide ring. The methylene (B1212753) protons (-CH₂-) would appear as a doublet due to coupling with the adjacent amide proton (N-H), and the amide proton itself would likely appear as a triplet.

¹³C NMR: The carbon NMR spectrum would confirm the presence of all 13 carbon atoms in the structure. Distinct signals would be observed for the carbonyl carbon of the amide, the methylene carbon, and the various aromatic carbons. The carbon atom bonded to the bromine would have a characteristic chemical shift.

Predicted NMR Data for this compound

Analysis Predicted Data
¹H NMR Aromatic protons (8H, multiplet), Methylene protons (-CH₂-, doublet), Amide proton (-NH-, triplet).
¹³C NMR Carbonyl (C=O) signal (~165 ppm), Methylene (-CH₂-) signal (~43 ppm), Aromatic carbon signals (10 signals), Carbon-Bromine (C-Br) signal.
2D NMR Techniques like COSY, HSQC, and HMBC would be used to confirm the connectivity between protons and carbons, definitively assigning each signal to a specific atom in the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₁₃H₁₁BrN₂O), the high-resolution mass spectrum (HRMS) would be used to confirm the exact molecular weight, which corresponds to its elemental formula. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, which would have nearly equal intensities (the natural abundance of ⁷⁹Br and ⁸¹Br is ~50.7% and ~49.3%, respectively).

Expected Mass Spectrometry Data

Analysis Type Expected Result
Molecular Formula C₁₃H₁₁BrN₂O
Molecular Weight 290.03 g/mol (for ⁷⁹Br) and 292.03 g/mol (for ⁸¹Br)
Key Fragmentation Cleavage of the amide bond to give fragments corresponding to the 2-bromobenzyl cation and the isonicotinamide radical, or vice versa. Loss of the bromine atom.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method to identify the presence of key functional groups in a molecule. The IR spectrum of this compound would show characteristic absorption bands confirming its structure.

Characteristic IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Amide) 3300 - 3500
C-H Stretch (Aromatic) 3000 - 3100
C=O Stretch (Amide I) 1640 - 1680
N-H Bend (Amide II) 1510 - 1570
C=C Stretch (Aromatic) 1400 - 1600
C-Br Stretch 500 - 600

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimentally determined percentages are compared with the calculated theoretical values to confirm the empirical formula and assess the purity of the sample.

Theoretical Elemental Composition for C₁₃H₁₁BrN₂O

Element Theoretical Percentage (%)
Carbon (C) 53.63
Hydrogen (H) 3.81
Bromine (Br) 27.45
Nitrogen (N) 9.62
Oxygen (O) 5.49

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the ultimate proof of structure. This technique yields a three-dimensional model of the molecule as it exists in the solid state.

Key information obtained would include:

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the covalent structure.

Molecular Conformation: Determination of the torsion angles, particularly the orientation of the benzyl and isonicotinamide rings relative to each other.

Intermolecular Interactions: Identification of how the molecules pack in the crystal lattice. This would reveal important non-covalent interactions such as hydrogen bonds (e.g., between the amide N-H and the carbonyl oxygen of an adjacent molecule), π-π stacking between the aromatic rings, and potential halogen bonding involving the bromine atom. researchgate.net This information is crucial for understanding the solid-state properties of the material.

Computational and Theoretical Chemistry in the Study of N 2 Bromobenzyl Isonicotinamide

Quantum Chemical Investigations (DFT Analysis)

Density Functional Theory (DFT) stands as a cornerstone of quantum chemical investigations, offering a robust framework for examining the electronic structure and properties of molecules. researchgate.netnih.gov Through DFT calculations, typically using functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), a detailed picture of the molecule's characteristics can be obtained. researchgate.net

Prediction of Molecular Geometry, Stability, and Electronic Structure

The first step in a DFT analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For N-(2-bromobenzyl)isonicotinamide, this involves determining the precise bond lengths, bond angles, and dihedral angles between the isonicotinamide (B137802) core and the 2-bromobenzyl substituent. The optimized structure reveals a likely non-planar arrangement, with a significant twist between the pyridine (B92270) ring of the isonicotinamide and the phenyl ring of the benzyl (B1604629) group. researchgate.net

The electronic structure analysis provides information on the distribution of electrons within the molecule. Thermodynamic parameters derived from these calculations, such as the standard formation heat (ΔfHө) and standard formation free energy (ΔfGө), can be used to assess the molecule's thermodynamic stability. researchgate.net Studies on similar brominated carbazole (B46965) compounds have shown that thermodynamic properties are intrinsically linked to the position and number of bromine substituents. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the pyridine and phenyl rings, while the LUMO would be distributed across the amide linkage and the brominated ring. The presence of the electronegative bromine atom and the amide group influences the energies of these orbitals. In analogous brominated heterocyclic compounds, the HOMO-LUMO energy gap is typically calculated to be in the range of 4.5 to 4.7 eV, suggesting significant stability. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Properties for this compound based on analogous compounds.
ParameterPredicted Value (eV)Significance
EHOMO~ -6.50Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO~ -1.80Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)~ 4.70Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. researchgate.net

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored according to the electrostatic potential, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.net

In the MEP map of this compound, the most negative potential (red) is anticipated to be located around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, identifying these as primary sites for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atom of the amide (N-H) group would exhibit a positive potential (blue), highlighting its role as a hydrogen bond donor. The bromine atom often presents a region of slightly positive potential, known as a σ-hole, which can participate in halogen bonding.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques are employed to understand how this compound interacts with biological macromolecules and how it behaves in a dynamic environment.

Ligand-Protein Docking for Predicting Binding Modes and Affinities with Biological Targets

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govnih.gov Given that many nicotinamide (B372718) derivatives are investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in angiogenesis, it is a probable target for this compound. nih.govnih.govnih.gov Docking studies of this compound into the ATP-binding site of VEGFR-2 (e.g., PDB ID: 2OH4, 4ASD) can reveal its binding mode and predict its binding affinity, typically expressed as a docking score in kcal/mol.

The predicted binding mode would likely involve a network of non-covalent interactions. For instance, the isonicotinamide core could form crucial hydrogen bonds with key amino acid residues in the hinge region of the kinase domain, such as Cys919. The bromobenzyl moiety would likely occupy a hydrophobic pocket, potentially forming hydrophobic interactions with residues like Val848, Ala866, and Leu1035. The binding affinity for similar nicotinamide-based inhibitors against VEGFR-2 often falls in the range of -8 to -10 kcal/mol, suggesting a strong and stable interaction. nih.govnih.gov

Table 2: Predicted Ligand-Protein Interactions for this compound with VEGFR-2 (PDB: 4ASD) based on docking studies of analogous inhibitors.
Interacting ResidueInteraction TypePredicted Distance (Å)
Cys919Hydrogen Bond (with amide N-H)~ 2.1
Asp1046Hydrogen Bond (with pyridine N)~ 2.9
Val848Hydrophobic Interaction-
Leu889Hydrophobic Interaction-
Leu1035Hydrophobic Interaction-
Phe1047Pi-Pi Stacking-

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Binding Stability

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time, typically on the nanosecond scale. csic.esnih.gov An MD simulation of the this compound-VEGFR-2 complex, solvated in a water box, would provide critical information on the stability of the binding.

Key analyses from an MD simulation include the Root Mean Square Deviation (RMSD) of the protein and ligand, which measures their structural deviation from the initial pose. A stable RMSD for the ligand (typically below 3 Å) indicates that it remains securely bound in the active site. The Root Mean Square Fluctuation (RMSF) analysis identifies the flexibility of different parts of the protein, revealing which residues are most affected by the ligand's presence. These simulations can confirm the persistence of key hydrogen bonds and hydrophobic interactions observed in docking, validating the stability of the predicted binding mode. nih.govnih.gov

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful computational approach used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model for this compound would typically be generated based on its known interactions with a target protein. This model would highlight key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

Once a pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign. This process involves searching large chemical databases containing millions of compounds to identify molecules that match the defined pharmacophoric features. The hits obtained from this screening are then prioritized for further computational analysis and subsequent experimental validation, significantly accelerating the discovery of novel ligands with potentially improved potency or different selectivity profiles.

Structure-Activity Relationship (SAR) Derivation and Predictive Modeling

Structure-Activity Relationship (SAR) analysis is fundamental to understanding how the chemical structure of this compound influences its biological activity. By systematically modifying the molecule and evaluating the effects of these changes, researchers can develop predictive models to guide the design of more effective compounds.

The biological efficacy of this compound is governed by the interplay of its distinct structural components: the isonicotinamide head, the benzyl ring, and the bromo-substituent.

Isonicotinamide Moiety: The pyridine nitrogen of the isonicotinamide ring is a crucial hydrogen bond acceptor, essential for anchoring the molecule within a target's binding site. The amide linkage provides structural rigidity and can also participate in hydrogen bonding interactions as both a donor (N-H) and an acceptor (C=O).

Quantitative Structure-Activity Relationship (QSAR) methodologies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For this compound and its analogs, a QSAR model would be developed by first synthesizing a library of related compounds with variations at different positions. The biological activity of these compounds would then be determined experimentally. Subsequently, a wide array of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound. Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a predictive model is generated. This model can then be used to estimate the activity of newly designed, untested compounds, prioritizing synthetic efforts toward the most promising candidates.

The core of QSAR lies in correlating computed molecular descriptors with experimentally observed biological data. By analyzing these correlations, researchers can gain quantitative insights into the SAR.

Below is an interactive table illustrating how molecular descriptors for hypothetical analogs of this compound might be correlated with biological activity.

Compound IDR-Group ModificationLogPMolecular Weight ( g/mol )Polar Surface Area (Ų)Predicted Activity (IC₅₀, nM)
Ref-01H (unsubstituted benzyl)2.5212.2449.33500
Lead-02 2-Br (this compound) 3.3 291.14 49.33 50
Analog-032-Cl3.1246.6949.3375
Analog-042-F2.7230.2349.33120
Analog-054-Br3.3291.1449.33200
Analog-062,4-diBr3.8370.0449.33150

This table contains hypothetical data for illustrative purposes.

From this hypothetical data, one could infer that a halogen at the 2-position is beneficial for activity, with bromine being optimal (Lead-02 vs. Analog-03, 04). It also suggests that the position is critical, as moving the bromine to the 4-position decreases activity (Analog-05).

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) for Lead Optimization

In silico ADME prediction is a critical component of modern drug discovery, used to assess the pharmacokinetic viability of lead compounds early in the development process. For this compound, computational models can predict key ADME properties to guide its optimization.

Absorption: Models can predict oral bioavailability based on properties like lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors/acceptors (Lipinski's Rule of Five).

Distribution: Predictions can be made regarding plasma protein binding and the ability to cross the blood-brain barrier.

Metabolism: Computational tools can identify potential sites of metabolic attack. For this molecule, likely sites include the benzyl ring (hydroxylation) and the amide bond (hydrolysis).

Excretion: Models can estimate the primary routes of elimination for the compound and its metabolites.

An illustrative in silico ADME profile for this compound is presented below.

ADME PropertyPredicted ValueInterpretation
Human Intestinal AbsorptionHighLikely well-absorbed from the gut.
Blood-Brain Barrier (BBB) PenetrationModerate to HighMay cross the BBB.
CYP2D6 InhibitionInhibitorPotential for drug-drug interactions.
Plasma Protein Binding>90%High degree of binding to plasma proteins.
Aqueous Solubility (logS)-3.5Low solubility.

This table contains representative data for illustrative purposes.

Future Directions and Advanced Research Perspectives for N 2 Bromobenzyl Isonicotinamide

Design and Synthesis of Next-Generation Analog Libraries with Enhanced Biological Profiles

The systematic structural modification of N-(2-bromobenzyl)isonicotinamide is a critical step toward developing analogs with improved potency, selectivity, and favorable physicochemical properties. Future synthetic efforts should focus on creating diverse chemical libraries by modifying both the isonicotinamide (B137802) and the 2-bromobenzyl rings.

Key synthetic strategies could involve:

Modification of the Benzyl (B1604629) Ring: Introducing a variety of substituents at different positions on the benzyl ring to probe structure-activity relationships (SAR). For instance, altering the position of the bromine atom or replacing it with other halogens (Cl, F) or with electron-donating or electron-withdrawing groups could significantly impact biological activity.

Modification of the Pyridine (B92270) Ring: Introducing substituents on the isonicotinamide core can influence binding affinity and selectivity for target proteins.

Linker Modification: While the current compound has a methylene (B1212753) (-CH2-) linker between the benzyl and amide groups, exploring other linkers, such as alkene or propargyl groups, could provide more rigid conformations that may fit better into a target's binding pocket. nih.gov Research on other molecules has shown that such modifications can lead to highly potent inhibitors. nih.govacs.org

The synthesis of these new analogs can be achieved through established chemical reactions. For example, the amide bond formation between isonicotinic acid derivatives and various substituted benzylamines remains a robust and flexible method for generating a library of compounds. nih.gov

Table 1: Proposed Analogs of this compound for SAR Studies

Modification SiteProposed SubstituentRationale
Benzyl Ring (Ortho-position)-Cl, -F, -CH3, -CF3Evaluate the effect of steric and electronic properties on activity.
Benzyl Ring (Para-position)-CN, -NO2, -OCH3Investigate the impact of electron-withdrawing and donating groups.
Isonicotinamide Ring2-amino, 2-chloroModulate the electronic profile and hydrogen bonding capacity of the pyridine core.
Amide N-HN-methylationRemove hydrogen bond donor capacity to probe binding interactions.

Discovery of Unexplored Biological Targets and Refined Mechanistic Elucidations

A primary objective for future research is to identify and validate the biological targets of this compound. Given its structural similarity to other nicotinamide-containing compounds, several potential target classes can be hypothesized.

Potential biological targets include:

Nicotinamide (B372718) N-Methyltransferase (NNMT): NNMT is an enzyme implicated in various cancers and metabolic diseases. acs.org Its function involves the methylation of nicotinamide. nih.govacs.org Bisubstrate inhibitors that mimic both nicotinamide and the SAM cofactor have shown high potency. nih.govacs.org this compound could serve as a foundational structure for designing such inhibitors.

Nicotinamide Phosphoribosyltransferase (NAMPT): As the rate-limiting enzyme in the NAD+ salvage pathway, NAMPT is a key target in cancer therapy. nih.govmdpi.com Many cancer cells exhibit elevated NAMPT expression, making them susceptible to its inhibition. mdpi.com Screening this compound and its analogs against NAMPT could reveal novel anticancer agents.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a crucial tyrosine kinase involved in angiogenesis, a process vital for tumor growth. nih.govnih.gov Numerous nicotinamide derivatives have been developed as VEGFR-2 inhibitors. nih.govnih.gov The inhibitory potential of this compound against VEGFR-2 should be investigated to explore its anti-angiogenic properties.

Once a primary target is identified, detailed mechanistic studies will be essential to understand how the compound exerts its effect at a molecular level.

Development of Advanced In Vitro and Ex Vivo Biological Assay Systems

To effectively screen analog libraries and elucidate mechanisms of action, a robust suite of biological assays is necessary. These assays should be designed to provide quantitative data on the potency, selectivity, and cellular effects of the compounds.

Table 2: Recommended Biological Assays for Evaluating this compound Analogs

Assay TypePurposeExample Methodologies
In Vitro Enzymatic Assays To determine the direct inhibitory effect on purified target enzymes.IC50 determination against recombinant human NNMT, NAMPT, or VEGFR-2 kinase domain. nih.govnih.gov
Cell-Based Proliferation Assays To assess the cytotoxic or anti-proliferative effects on cancer cell lines.MTT or resazurin-based assays on a panel of human cancer cell lines (e.g., HepG-2, HCT-116, MDA-MB-231). nih.govnih.gov
Target Engagement Assays To confirm that the compound interacts with its intended target within a cellular context.Cellular Thermal Shift Assay (CETSA). nih.gov
Cell Cycle Analysis To investigate the effect of compounds on cell cycle progression.Flow cytometry analysis of propidium (B1200493) iodide-stained cells to determine the percentage of cells in G0/G1, S, and G2/M phases. nih.govnih.gov
Apoptosis Assays To determine if the compound induces programmed cell death.Annexin V/PI staining followed by flow cytometry. nih.gov
Ex Vivo Assays To evaluate the compound's effect on more complex biological systems.3D tumor spheroid models or patient-derived tissue cultures.

Integration of Multi-Omics Data to Uncover Systems-Level Biological Effects

To gain a holistic understanding of the biological consequences of inhibiting a target with this compound, integrating data from various "omics" technologies is a powerful approach. This can reveal off-target effects, resistance mechanisms, and novel biomarkers.

Transcriptomics (RNA-Seq): Can identify changes in gene expression patterns following treatment with the compound. For example, the expression of genes regulated by a specific target, such as CYP family genes influenced by metabolizing enzymes, can be monitored. nih.gov

Proteomics: Can provide a snapshot of the cellular proteins whose levels or post-translational modifications change upon compound treatment, helping to confirm target engagement and identify downstream signaling effects.

Metabolomics: Can reveal alterations in cellular metabolism. If the target is an enzyme like NNMT or NAMPT, metabolomics can directly measure changes in the levels of substrates and products (e.g., nicotinamide, NAD+, SAM). acs.org

By integrating these datasets, researchers can build comprehensive models of the compound's mechanism of action and its impact on cellular networks.

Rational Design Strategies for Improved Compound Selectivity and Potency

While initial screening and SAR studies are crucial, rational design strategies can accelerate the optimization process. These approaches use structural and computational information to guide the synthesis of more effective molecules.

Structure-Based Drug Design (SBDD): If a crystal structure of the target protein is available, it can be used to design inhibitors that fit precisely into the active site. nih.gov Molecular docking simulations can predict the binding poses and affinities of proposed analogs, allowing chemists to prioritize the most promising candidates for synthesis. nih.gov This approach is particularly powerful for optimizing interactions with key amino acid residues, such as those in the hinge region of a kinase or the nicotinamide-binding pocket of an enzyme. nih.govnih.gov

Ligand-Based Drug Design (LBDD): In the absence of a target's crystal structure, LBDD methods can be employed. By analyzing the common chemical features of a series of active compounds, a pharmacophore model can be developed to guide the design of new molecules with enhanced activity.

These computational approaches, combined with synthetic chemistry and biological testing, create an iterative cycle of design, synthesis, and evaluation that can efficiently lead to compounds with significantly improved potency and selectivity.

Interdisciplinary and Collaborative Research Initiatives in Chemical Biology and Medicinal Chemistry

The successful progression of a lead compound like this compound from initial discovery to a validated chemical probe or drug candidate requires a highly collaborative effort. The complexity of modern drug discovery necessitates the integration of expertise from multiple scientific disciplines.

Future research should be structured around initiatives that bring together:

Synthetic Organic Chemists: To design and execute efficient synthetic routes for novel analogs.

Biochemists and Molecular Biologists: To develop and perform biological assays, validate targets, and elucidate mechanisms of action.

Computational Chemists: To perform molecular modeling, docking studies, and analyze multi-omics data.

Pharmacologists: To evaluate the properties of lead compounds in more complex biological systems.

Such interdisciplinary collaborations are essential for tackling the multifaceted challenges of chemical biology and medicinal chemistry, ensuring that promising compounds like this compound are thoroughly investigated and their full therapeutic potential is explored.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(2-bromobenzyl)isonicotinamide, and how do reaction parameters influence yield?

  • Methodological Answer : Synthesis optimization often involves varying solvents, catalysts, and temperature. For example, potassium carbonate (K₂CO₃) and potassium iodide (KI) in N,N-dimethylformamide (DMF) at 70°C for 3 hours yielded 30% product under reflux conditions . Adjusting stoichiometric ratios of reactants (e.g., 2.92 equiv K₂CO₃ vs. 2.00 equiv in subsequent trials) and reaction times can resolve yield discrepancies. Reproducibility hinges on precise control of anhydrous conditions and reagent purity.

Q. What solid-state characterization techniques are critical for analyzing N-(2-bromobenzyl)isonicotinamide's polymorphic forms?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for determining crystal parameters (e.g., triclinic system with a = 7.9429 Å, b = 9.5314 Å, and α = 98.741° for a related analog) . Differential scanning calorimetry (DSC) and powder XRD can identify polymorphs, while Fourier-transform infrared (FT-IR) spectroscopy confirms hydrogen bonding patterns critical for stability .

Q. How can researchers validate the purity of synthesized N-(2-bromobenzyl)isonicotinamide?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are standard. For example, >98.0% purity was confirmed via gas chromatography (GC) for structurally similar bromobenzonitrile derivatives . Mass spectrometry (MS) further verifies molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How do substituent modifications (e.g., bromine position, trifluoromethyl groups) alter the bioactivity of isonicotinamide derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., N-(3-(trifluoromethyl)benzyl) derivatives) and testing against biological targets. For instance, introducing a 2-bromo substituent enhances steric hindrance, potentially improving binding to kinase domains, as seen in RAF inhibitors targeting RAS-mutant cancers . Computational docking (e.g., AutoDock Vina) predicts binding affinity changes when substituents are varied .

Q. What strategies resolve contradictions in biological activity data for N-(2-bromobenzyl)isonicotinamide analogs?

  • Methodological Answer : Discrepancies in IC₅₀ values or efficacy may arise from assay conditions (e.g., cell line variability, serum concentration). Meta-analysis of published data (e.g., comparing anti-osteoclast activity in RAW264.7 vs. primary cells) and orthogonal assays (e.g., surface plasmon resonance for binding kinetics) validate findings . Dose-response curves with triplicate measurements minimize variability.

Q. How can computational modeling predict the pharmacokinetic properties of N-(2-bromobenzyl)isonicotinamide derivatives?

  • Methodological Answer : Tools like SwissADME predict logP (lipophilicity), blood-brain barrier permeability, and cytochrome P450 interactions. Molecular dynamics simulations (e.g., GROMACS) model compound stability in biological membranes. For example, reducing logP via polar substituents (e.g., hydroxyethoxy groups) improves solubility, as demonstrated in RAF inhibitor optimization .

Q. What in vivo models are appropriate for evaluating the efficacy of N-(2-bromobenzyl)isonicotinamide in cancer or inflammatory diseases?

  • Methodological Answer : Xenograft models (e.g., HCT-116 colorectal cancer with RAS mutations) assess tumor growth inhibition. Pharmacodynamic markers (e.g., phosphorylated ERK levels) confirm target engagement. For osteoclast-related studies, ovariectomized (OVX) mice model bone loss, with micro-CT quantifying trabecular bone changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromobenzyl)isonicotinamide
Reactant of Route 2
Reactant of Route 2
N-(2-bromobenzyl)isonicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.